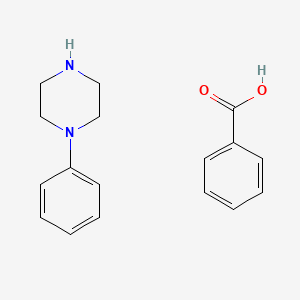

benzoic acid;1-phenylpiperazine

説明

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative and intermediate in organic synthesis. 1-Phenylpiperazine (C₁₀H₁₄N₂) is a heterocyclic amine featuring a piperazine ring substituted with a phenyl group. It serves as a key building block in pharmaceuticals, particularly for central nervous system (CNS) agents and receptor-targeted drugs .

特性

CAS番号 |

23245-25-2 |

|---|---|

分子式 |

C17H20N2O2 |

分子量 |

284.35 g/mol |

IUPAC名 |

benzoic acid;1-phenylpiperazine |

InChI |

InChI=1S/C10H14N2.C7H6O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-7(9)6-4-2-1-3-5-6/h1-5,11H,6-9H2;1-5H,(H,8,9) |

InChIキー |

QIEWJCLJHZVHBD-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1-phenylpiperazine typically involves the condensation amidation of piperazine with benzoic acid. This reaction can be efficiently carried out in a continuous flow microreactor system using HATU as a coupling reagent. Under optimized conditions, high selectivity and yield can be achieved . Other methods include the use of benzoyl chloride as an acylating agent with various additives to enhance selectivity .

Industrial Production Methods

Industrial production of benzoic acid;1-phenylpiperazine often involves large-scale synthesis using similar condensation reactions. The use of microreactor systems allows for better control over reaction conditions, leading to higher yields and selectivity .

化学反応の分析

Types of Reactions

Benzoic acid;1-phenylpiperazine undergoes various chemical reactions, including:

Condensation Amidation: Reaction with carboxylic acids to form amides.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Condensation Amidation: HATU as a coupling reagent, benzoyl chloride as an acylating agent.

Substitution Reactions: Various electrophiles and catalysts.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Amides: Formed from condensation amidation reactions.

Substituted Phenylpiperazines: Formed from electrophilic aromatic substitution reactions.

科学的研究の応用

Benzoic acid;1-phenylpiperazine has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential as an intestinal permeation enhancer.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Used in the production of pharmaceuticals and other chemicals.

作用機序

The mechanism of action of benzoic acid;1-phenylpiperazine involves its interaction with various molecular targets. For instance, 1-phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity, making it a potential candidate for drug delivery applications . Benzoic acid, on the other hand, acts as an antimicrobial agent by inhibiting the growth of fungi and bacteria .

類似化合物との比較

Comparison of Benzoic Acid with Structurally Similar Acids

Physicochemical Properties

Benzoic acid’s extraction efficiency and solubility differ significantly from other organic acids due to its hydrophobicity and dissociation constant (pKa = 4.2). In emulsion liquid membrane systems, benzoic acid exhibits a higher distribution coefficient (m = 12.5) compared to acetic acid (m = 1.8) but lower than phenol (m = 18.3) under similar conditions .

| Compound | Distribution Coefficient (m) | Extraction Rate (Early Stage) |

|---|---|---|

| Benzoic acid | 12.5 | High |

| Acetic acid | 1.8 | Low |

| Phenol | 18.3 | Very High |

Comparison of 1-Phenylpiperazine with Piperazine Analogues

Structural and Substituent Effects

1-Phenylpiperazine derivatives vary in pharmacological activity based on substituents on the phenyl ring. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding affinity, while electron-donating groups (e.g., -OCH₃) reduce potency .

Environmental Reactivity

1-Phenylpiperazine exhibits higher oxidative reactivity with δ-MnO₂ (rate constant k = 0.45 h⁻¹) compared to aniline (k = 0.32 h⁻¹) and 4-phenylpiperidine (k = 0.18 h⁻¹). This reactivity, driven by the piperazine ring’s susceptibility to dealkylation, influences environmental persistence of fluoroquinolones .

Pharmacological and Toxicological Profiles

1-Phenylpiperazine derivatives like 1-benzylpiperazine (BZP) mimic amphetamine effects but with lower potency (e.g., BZP’s EC₅₀ for dopamine release = 1.2 μM vs. amphetamine’s 0.3 μM) . In contrast, 1-(3-chlorophenyl)piperazine (mCPP) shows high 5-HT₂C receptor affinity, making it a probe for anxiety and depression studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。